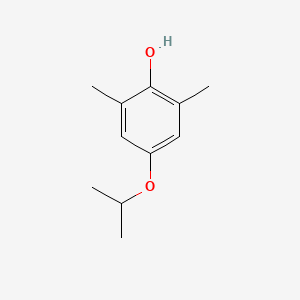

2,6-Dimethyl-4-isopropoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOWJKMKNLHKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context and Classification Within Substituted Phenolic Ethers

2,6-Dimethyl-4-isopropoxyphenol, with the chemical formula C₁₁H₁₆O₂, is a member of the substituted phenolic ether family. chemicalbook.com This classification arises from its core structure, which consists of a phenol (B47542) (a hydroxyl group attached to a benzene (B151609) ring) that is further modified with both alkyl and alkoxy substituents.

Specifically, the molecule features:

A central phenol ring.

Two methyl groups (-CH₃) at the 2 and 6 positions of the benzene ring.

An isopropoxy group (-OCH(CH₃)₂) at the 4 position.

The presence of the two methyl groups adjacent to the phenolic hydroxyl group places this compound in the sub-category of sterically hindered phenols . This steric hindrance, the physical blockage by bulky groups, significantly influences the reactivity of the hydroxyl group, a key determinant of the compound's chemical behavior.

Phenolic ethers, in general, are organic compounds where the hydroxyl group of a phenol is substituted with an alkoxy group. wikipedia.org They can be broadly categorized as symmetrical or unsymmetrical ethers. byjus.com this compound falls into the category of unsymmetrical ethers , as the two groups attached to the ether oxygen are different (an isopropyl group and a substituted phenyl group).

The classification of phenols can also be based on the number of hydroxyl groups present. byjus.comgoogleapis.comgeeksforgeeks.org Since this compound contains a single hydroxyl group, it is classified as a monohydric phenol . byjus.comgoogleapis.comgeeksforgeeks.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1449008-20-1 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Boiling Point (Predicted) | 288.5±35.0 °C |

| Density (Predicted) | 1.013±0.07 g/cm³ |

This data is sourced from ChemicalBook and is predictive. chemicalbook.com

Historical Overview of Synthetic Approaches to Analogous Compounds

The synthesis of phenolic ethers, particularly those with significant steric hindrance like 2,6-Dimethyl-4-isopropoxyphenol, has been a subject of extensive research, leading to the development of several key synthetic methodologies.

One of the oldest and most fundamental methods for ether synthesis is the Williamson ether synthesis . Developed in 1850, this reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide. nih.gov While versatile, the classic Williamson synthesis can be challenging for preparing sterically hindered ethers due to competing elimination reactions. nih.gov

Another historically significant method is the Ullmann condensation , which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. nih.gov Traditional Ullmann reactions often required harsh conditions, such as high temperatures, which limited their applicability for complex molecules. nih.gov However, modern advancements have led to milder, more efficient copper-catalyzed O-arylation methods for the synthesis of hindered diaryl ethers. nih.gov

More contemporary approaches have provided powerful alternatives for the synthesis of complex ethers. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of carbon-oxygen bonds, offering a versatile method for the synthesis of aryl ethers under milder conditions than the classical Ullmann reaction. nih.gov

Recent innovations have also explored electrochemical methods, such as the Hofer-Moest reaction , which involves the electrochemical oxidation of a carboxylic acid to generate a carbocation that can be trapped by an alcohol to form an ether. acs.org This method has shown promise for the synthesis of highly hindered ethers that are difficult to access through traditional means. acs.org

The synthesis of precursors to compounds like this compound, such as 2,6-dimethylphenol (B121312) itself, is typically achieved through the methylation of phenol. wikipedia.org

Significance in Advanced Organic Chemistry and Polymer Science

Direct Etherification Reactions

Direct etherification methods are among the most common and straightforward approaches for the synthesis of alkoxyphenols. These reactions typically involve the formation of an ether bond by the reaction of a phenol with an appropriate alkylating agent.

Phenolic Ether Formation via Nucleophilic Attack

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including phenolic ethers. youtube.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com In this process, a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming the ether linkage. youtube.com For the synthesis of this compound, a plausible route would involve the deprotonation of 2,6-dimethylhydroquinone (B1220660) followed by reaction with an isopropyl halide. The phenoxide oxygen attacks the electrophilic carbon of the isopropyl halide, leading to the formation of the desired ether.

The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide. Primary alkyl halides are most effective for this reaction. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions, which can significantly reduce the yield of the desired ether product. youtube.com

Optimization of Reaction Parameters in Ether Synthesis

The efficiency of the Williamson ether synthesis can be significantly influenced by various reaction parameters, including the choice of base, solvent, and temperature. The selection of a strong, non-nucleophilic base is crucial for the complete deprotonation of the phenol without competing in the substitution reaction. Common bases used include sodium hydride (NaH) and potassium carbonate (K₂CO₃).

The solvent plays a critical role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are often employed as they can effectively solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. The reaction temperature is another important factor that needs to be optimized to ensure a reasonable reaction rate while minimizing side reactions.

The following table illustrates the effect of different bases and solvents on the yield of a typical Williamson ether synthesis reaction.

Table 1: Optimization of Reaction Parameters for Williamson Ether Synthesis

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile | 80 | Moderate |

| 2 | NaH | DMF | Room Temp. | High |

| 3 | Cs₂CO₃ | DMF | 60 | High |

| 4 | K₂CO₃ | Acetone | Reflux | Moderate |

Oxidative Coupling Approaches to Phenolic Ethers

Oxidative coupling reactions provide an alternative pathway to phenolic ethers. These methods often involve the use of metal catalysts to facilitate the formation of C-O bonds.

Copper(II) Catalyzed Oxidative Coupling Copolymerization of Alkoxyphenols

Copper-catalyzed oxidative coupling has been extensively studied for the polymerization of phenols, particularly 2,6-dimethylphenol, to produce poly(phenylene oxide) (PPO), a high-performance thermoplastic. mdpi.comrsc.org This methodology can also be adapted for the synthesis of copolymers by introducing other phenolic monomers. A study on the oxidative coupling copolymerization of 2,6-dimethylphenol with various alkoxyphenols using a copper(II) catalyst has been reported. nih.gov This process can lead to the incorporation of alkoxyphenol units into the polymer chain. While the primary product is a polymer, understanding the underlying coupling mechanism is crucial for potentially directing the reaction towards the formation of monomeric or dimeric ether products. The reaction typically proceeds in the presence of a copper salt and an amine ligand under an oxygen atmosphere. mdpi.com

Baeyer-Villiger Oxidation in Phenolic Ether Synthesis

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters or lactones using peroxy acids. wikipedia.orgyoutube.com This reaction can be ingeniously applied to the synthesis of phenolic ethers from appropriately substituted hydroxyaryl ketones. For instance, the oxidation of a 4-hydroxyacetophenone derivative can lead to the formation of the corresponding phenyl acetate, which upon hydrolysis and subsequent etherification, would yield the desired alkoxyphenol.

The mechanism involves the initial protonation of the carbonyl oxygen, followed by the attack of the peroxy acid to form a Criegee intermediate. youtube.com A subsequent migratory insertion of an aryl or alkyl group leads to the formation of the ester. The regioselectivity of the migration is a key aspect of this reaction.

Functionalization of Phenolic Precursors

A versatile strategy for the synthesis of this compound involves the functionalization of a readily available phenolic precursor. This approach allows for the introduction of the desired isopropoxy group at a specific position on the aromatic ring.

One potential precursor for this strategy is 2,6-dimethyl-p-benzoquinone. This compound can be synthesized from 2,6-dimethylphenol. The subsequent reduction of the benzoquinone would yield 2,6-dimethylhydroquinone. scbt.com The final step would then be the selective O-alkylation of the hydroquinone (B1673460) with an isopropylating agent, such as isopropyl bromide, under basic conditions to afford this compound. The control of mono- versus di-alkylation is a critical challenge in this step and requires careful optimization of reaction conditions.

Electrophilic Bromination of Phenols and Phenol-Ethers

Electrophilic aromatic substitution is a fundamental reaction for functionalizing phenols. The hydroxyl group is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions. orgsyn.org This high reactivity can, however, present a challenge, often leading to multiple substitutions. For instance, the reaction of phenol with bromine water readily produces 2,4,6-tribromophenol (B41969) as a white precipitate. orgsyn.org

To achieve selective monobromination, particularly at the para-position, reaction conditions must be carefully controlled. Using a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures can favor the formation of monobrominated products, with a higher yield of the para-isomer due to the steric hindrance at the ortho-positions. mdpi.comprepchem.com

In the context of synthesizing this compound, the starting material is 2,6-dimethylphenol. The two methyl groups at the ortho-positions effectively block electrophilic attack at those sites, making the para-position the primary site for substitution. Recent advancements have focused on developing mild and highly regioselective brominating agents to improve yields and simplify purification.

One such method employs a combination of potassium bromide (KBr) and a layered double hydroxide (B78521) (LDH) intercalated with bromate (B103136) (ZnAl–BrO₃⁻). This system allows for the slow, in-situ generation of the brominating agent, preventing over-bromination. For 2,6-dimethylphenol, this method achieves para-monobromination with a high yield of 85%. mdpi.com Another novel approach utilizes a new I(III)-based reagent, prepared in situ by mixing PIDA (phenyliodine diacetate) and AlBr₃. This system has been shown to be a practical and efficient method for the electrophilic bromination of various phenols and phenol-ethers under mild, open-flask conditions. Current time information in Bangalore, IN. While highly effective for many substrates, this method provided a more moderate yield of 57% for the para-bromination of the sterically hindered and less electron-rich 2,6-dimethylphenol. Current time information in Bangalore, IN.

Table 1: Research Findings on Electrophilic Bromination of Substituted Phenols

| Phenolic Substrate | Brominating Agent/System | Product | Yield (%) | Reference |

| 2,6-Dimethylphenol | KBr / ZnAl–BrO₃⁻ in AcOH/H₂O | 4-Bromo-2,6-dimethylphenol (B182379) | 85% | mdpi.com |

| 2,6-Dimethylphenol | PIDA / AlBr₃ | 4-Bromo-2,6-dimethylphenol | 57% | Current time information in Bangalore, IN. |

| 3,5-Dimethylphenol | KBr / ZnAl–BrO₃⁻ in AcOH/H₂O | 4-Bromo-3,5-dimethylphenol | 90% | mdpi.com |

| 2-Naphthol | PIDA / AlBr₃ | 1-Bromo-2-naphthol | 93% | Current time information in Bangalore, IN. |

| 4-Bromophenol | PIDA / AlBr₃ | 2,4-Dibromophenol | 28% | Current time information in Bangalore, IN. |

Dearomatization Strategies in Substituted Phenol Synthesis

The catalytic asymmetric dearomatization (CADA) of aromatic compounds has emerged as a powerful strategy for rapidly constructing complex three-dimensional cyclic molecules from simple, flat aromatic precursors. wikipedia.org Phenols, despite being readily available, are considered challenging substrates for these reactions due to their high aromatic stability and the potential for multiple reactive sites (O, C2, and C4). wikipedia.org

Strategies for the dearomatization of phenols can be broadly categorized:

Oxidative Dearomatization: This involves oxidizing the phenol in the presence of a nucleophile. Hypervalent iodine reagents are commonly used oxidants. nih.govorganic-chemistry.org Depending on the reaction conditions and the substrate, this can lead to ortho-quinols or para-quinols, which are versatile intermediates for further synthesis. nih.gov For example, phenols can be dearomatized with oxygen-centered nucleophiles to form either ortho- or para-quinol structures. organic-chemistry.org

Dearomatization-Rearomatization: This strategy involves a temporary disruption of the aromatic system to achieve a functionalization that would be difficult to perform directly. A notable example is the palladium-catalyzed ortho-selective alkylation of phenols with primary alcohols. researchgate.netnih.gov In this process, the phenol undergoes a dearomatizing step, followed by alkylation and subsequent rearomatization, resulting in a site-specifically substituted phenol with water as the only byproduct. researchgate.netnih.gov This approach represents a green and efficient method for synthesizing ortho-alkylphenols. nih.gov

These strategies highlight modern approaches to phenol functionalization that go beyond classical electrophilic substitution, enabling the synthesis of highly complex phenolic structures that might otherwise be inaccessible. wikipedia.orgnih.gov

Novel Synthetic Routes and One-Pot Protocols for Phenolic Compounds

The development of novel synthetic routes aims to increase efficiency, yield, and atom economy. The final step in the synthesis of this compound from 4-bromo-2,6-dimethylphenol is the formation of an ether linkage. A prominent method for this transformation is the Ullmann condensation.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. wikipedia.org To synthesize this compound, the intermediate 4-bromo-2,6-dimethylphenol would be reacted with isopropanol (B130326) in the presence of a copper catalyst and a base. Traditional Ullmann reactions often required harsh conditions, such as high temperatures (over 200 °C) and polar solvents like DMF or nitrobenzene. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems. The use of soluble copper(I) catalysts, often supported by ligands like diamines or phenanthroline, allows the reaction to proceed under much milder conditions. wikipedia.orgorganic-chemistry.org Recent research has demonstrated that even low-reactivity aryl bromides can be efficiently coupled with various phenols using Cs₂CO₃ as a base at temperatures as low as 50-60 °C. mdpi.com This represents a viable and "novel" route for completing the synthesis of the target compound.

Furthermore, "one-pot" protocols, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly desirable for improving process efficiency. While a specific one-pot synthesis for this compound is not prominently documented, related protocols for other phenolic compounds illustrate the power of this approach. For example, a one-pot procedure has been developed for converting phenols into catechols by first reacting them with paraformaldehyde and MgCl₂–Et₃N to form a salicylaldehyde, which is then oxidized in situ with hydrogen peroxide. researchgate.net Another example is the one-pot synthesis of cyclohexylphenols from phenol and isopropyl alcohol using a tandem catalytic system of Raney® Nickel and a hierarchical Beta zeolite. rsc.org These examples demonstrate the ongoing development of innovative and streamlined synthetic methods for producing a wide array of substituted phenolic compounds.

Mechanistic Elucidation of Etherification Processes

The formation of the ether linkage in this compound can be achieved through several synthetic routes, with the Williamson ether synthesis being a primary example. This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In the context of synthesizing this compound, this would typically involve the reaction of 2,6-dimethylhydroquinone with an isopropylating agent.

The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. acs.org The process is initiated by the deprotonation of a hydroxyl group on 2,6-dimethylhydroquinone using a strong base, such as sodium hydride (NaH), to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking a primary alkyl halide like 2-bromopropane. The reaction proceeds via a backside attack on the electrophilic carbon of the alkyl halide, leading to the formation of the ether and the displacement of the halide ion. clockss.org For this SN2 reaction to be efficient, the alkyl halide should be primary or secondary to minimize competing elimination reactions. acs.org

Alternatively, acid-catalyzed etherification can be employed. In this process, an alcohol is protonated by an acid catalyst, which converts the hydroxyl group into a good leaving group (water). A second alcohol molecule can then act as a nucleophile, displacing the water molecule in an SN2 reaction to form a protonated ether, which is subsequently deprotonated. mdpi.com In the synthesis of this compound, this could involve the reaction of 2,6-dimethylhydroquinone with isopropanol in the presence of an acid catalyst. The reaction is driven by the formation of a stable carbocation from isopropanol, which is then attacked by the nucleophilic hydroxyl group of the phenol.

| Etherification Method | Reactants | Key Mechanistic Feature |

| Williamson Ether Synthesis | 2,6-dimethylhydroquinone, Isopropyl halide, Strong base | SN2 attack of the phenoxide on the alkyl halide acs.org |

| Acid-Catalyzed Etherification | 2,6-dimethylhydroquinone, Isopropanol, Acid catalyst | Nucleophilic attack of the phenol on a protonated alcohol mdpi.com |

Oxidative Dearomatization and Subsequent Transformations

Phenols, particularly electron-rich ones like this compound, are susceptible to oxidative dearomatization. This process disrupts the aromaticity of the phenol ring and generates highly reactive intermediates that can undergo further transformations.

Formation of Quinone Monoketals as Intermediates

The oxidation of 2,6-disubstituted phenols can lead to the formation of quinone-like structures. In the case of this compound, oxidation can result in the formation of a p-quinone methide intermediate. This occurs through the removal of a hydrogen atom from the phenolic hydroxyl group, followed by the loss of a proton from one of the methyl groups, or through a two-electron oxidation process to form a phenoxonium ion, which then loses a proton. The resulting p-quinone methide is a reactive species that can participate in various subsequent reactions. The formation of a p-quinone methide has been proposed in the oxidative demethylation of 4-(methoxymethyl)phenol (B1201506) by vanillyl-alcohol oxidase. nih.gov

Tandem Dearomatization/Condensation/Rearomatization

While a specific "iSOAr" (in situ-generated ortho-quinone monoketal) process for this compound is not extensively documented, the general principles of tandem dearomatization, condensation, and rearomatization are relevant. Oxidative dearomatization can generate ortho-quinol intermediates. rsc.org These intermediates are highly reactive and can undergo dimerization or other condensation reactions. Subsequent rearomatization can then lead to the formation of more complex phenolic structures.

Nucleophilic Reactivity of Isopropoxyphenol Derivatives

The nucleophilic character of the aromatic ring in this compound is influenced by the activating effects of the hydroxyl and isopropoxy groups, as well as the steric hindrance provided by the two methyl groups at the ortho positions. The hydroxyl group is a strongly activating, ortho-para directing group. The isopropoxy group is also an activating, ortho-para director. The two methyl groups further enhance the electron-donating nature of the ring.

However, the steric bulk of the methyl groups ortho to the hydroxyl group can hinder the approach of electrophiles to those positions. Therefore, electrophilic aromatic substitution reactions are most likely to occur at the positions meta to the hydroxyl group, which are ortho to the isopropoxy group.

The phenoxide ion, formed by deprotonation of the hydroxyl group, is a potent nucleophile. It can participate in nucleophilic substitution reactions, such as the Williamson ether synthesis as previously discussed. The reactivity of the phenoxide can be influenced by the nature of the counter-ion and the solvent system used.

Oxidative Phenol Coupling in Complex Chemical Systems

The oxidative coupling of 2,6-disubstituted phenols, such as 2,6-dimethylphenol, is a well-established method for the synthesis of polymers and biphenol derivatives. mdpi.comacs.org This reaction typically proceeds via the formation of phenoxy radicals. A catalyst, often a copper-amine complex, facilitates the oxidation of the phenol to a phenoxy radical. nih.gov

These radicals can then couple in two principal ways:

C-O Coupling: The radical on one phenoxy unit attacks the oxygen atom of another, leading to the formation of a poly(phenylene ether) (PPO).

C-C Coupling: Two phenoxy radicals couple at the para position to form a carbon-carbon bond, resulting in a diphenoquinone (B1195943) which can be reduced to a biphenol. acs.org

The selectivity between C-O and C-C coupling can be influenced by reaction conditions such as the nature of the catalyst, the solvent, and the temperature. For 2,6-dimethylphenol, C-O coupling is often the major pathway, leading to the formation of poly(2,6-dimethyl-1,4-phenylene oxide). nih.gov

| Coupling Type | Product Type | Key Intermediate |

| C-O Coupling | Poly(phenylene ether) | Phenoxy radical |

| C-C Coupling | Biphenol/Diphenoquinone | Phenoxy radical |

Hydrolytic Pathways and Resultant Phenolic Species

The isopropoxy group of this compound can be cleaved under acidic conditions through a hydrolytic pathway. The mechanism of acid-catalyzed ether cleavage generally involves the protonation of the ether oxygen by a strong acid. youtube.com This makes the isopropoxy group a better leaving group (isopropanol).

The subsequent step depends on the stability of the potential carbocation. In the case of an aryl ether, the cleavage of the aryl-oxygen bond to form a phenyl cation is highly unfavorable. Therefore, the cleavage occurs at the alkyl-oxygen bond. A nucleophile, typically water in a hydrolysis reaction, can then attack the carbon atom of the isopropyl group in an SN2 fashion, or an SN1 mechanism can occur if a stable carbocation can be formed. For a secondary alkyl group like isopropyl, both SN1 and SN2 pathways are possible, often leading to a mixture of products. nih.gov

The final products of the hydrolysis of this compound are 2,6-dimethylbenzene-1,4-diol (also known as 2,6-dimethylhydroquinone) and isopropanol.

Regioselectivity and Steric Hindrance Effects in Substitution Reactions

The reactivity and the orientation of incoming substituents in electrophilic aromatic substitution reactions of this compound are governed by the interplay of electronic effects and steric hindrance imparted by the substituents already present on the benzene (B151609) ring. The hydroxyl (-OH), the two methyl (-CH₃) groups, and the isopropoxy (-OCH(CH₃)₂) group each exert a significant influence on the regiochemical outcome of these reactions.

The hydroxyl and isopropoxy groups are powerful activating groups and are ortho, para-directing. This is due to the presence of lone pair electrons on the oxygen atoms, which can be donated to the aromatic ring through resonance, thereby stabilizing the positive charge in the arenium ion intermediate that is formed during electrophilic attack. The methyl groups are also activating and ortho, para-directing, albeit to a lesser extent than the oxygen-containing substituents.

In the case of this compound, the positions ortho to the strongly activating hydroxyl group (positions 2 and 6) are blocked by methyl groups. The position para to the hydroxyl group is occupied by the isopropoxy group. Similarly, the position para to the isopropoxy group is occupied by the hydroxyl group. This leaves only the positions at C3 and C5, which are ortho to the isopropoxy group and meta to the hydroxyl group, as available sites for substitution.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | 1 | Strong Activator | Ortho, Para |

| -CH₃ | 2, 6 | Weak Activator | Ortho, Para |

| -OCH(CH₃)₂ | 4 | Strong Activator | Ortho, Para |

Steric hindrance plays a crucial role in determining the feasibility and outcome of substitution reactions on this molecule. nih.gov The two methyl groups at the C2 and C6 positions create a sterically crowded environment around the hydroxyl group and also shield the adjacent C3 and C5 positions. Furthermore, the isopropoxy group at C4 is bulkier than a methoxy (B1213986) or ethoxy group and contributes significantly to the steric congestion on its side of the ring.

This substantial steric hindrance has two major consequences:

The rate of reaction for electrophilic substitution may be significantly lower compared to less hindered phenols.

The size of the incoming electrophile becomes a critical factor in determining whether a reaction will proceed and where the substitution will occur.

For an electrophilic substitution reaction to occur, the electrophile must be able to approach the electron-rich aromatic ring. In this compound, the steric bulk of the two ortho-methyl groups and the isopropoxy group creates a "pocket" around the C3 and C5 positions. While electronically activated, these positions are sterically guarded.

The expected major products for various electrophilic aromatic substitution reactions are dictated by these combined electronic and steric factors. Given that the only available positions are C3 and C5, substitution is expected to occur at these sites, provided the electrophile is small enough to overcome the steric barriers. For larger electrophiles, the reaction may not proceed at all or may require harsh reaction conditions.

The table below outlines the predicted regioselectivity for several common electrophilic aromatic substitution reactions on this compound, taking into account the steric hindrance.

| Reaction | Reagents | Electrophile | Predicted Major Product(s) | Steric Hindrance Considerations |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 2,6-Dimethyl-3-nitro-4-isopropoxyphenol | The relatively small size of the nitronium ion (NO₂⁺) may allow it to access the C3/C5 position. |

| Halogenation (Bromination) | Br₂/FeBr₃ | Br⁺ | 3-Bromo-2,6-dimethyl-4-isopropoxyphenol | Bromine is a larger atom, and increasing steric hindrance may lead to lower yields or require a catalyst. |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ | Reaction is unlikely to proceed | The bulky carbocation electrophiles and the formation of a complex with the Lewis acid catalyst and the phenolic oxygen would face significant steric repulsion from the ortho-methyl and isopropoxy groups. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | Reaction is unlikely to proceed | Similar to alkylation, the acylium ion is bulky, and the reaction is highly susceptible to steric hindrance. The reaction is generally not effective on strongly activated phenols. |

Theoretical and Computational Chemistry Studies on 2,6 Dimethyl 4 Isopropoxyphenol

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the mechanisms of chemical reactions by calculating the geometries and energies of reactants, transition states, and products.

For 2,6-Dimethyl-4-isopropoxyphenol, DFT could be utilized to explore various reaction mechanisms, such as its oxidation, electrophilic substitution, or its role as a radical scavenger. A typical study would involve mapping the potential energy surface for a given reaction. For instance, in an oxidation reaction, DFT calculations could identify the transition state structure for hydrogen abstraction from the phenolic hydroxyl group. The energy barrier for this process, known as the activation energy, can be calculated, providing a quantitative measure of the reaction rate.

Table 1: Illustrative DFT Data for a Hypothetical Reaction of this compound

This table illustrates the kind of data that would be generated from a DFT study on a hypothetical reaction. The specific values are for demonstrative purposes.

| Species | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| This compound + OH• | -655.12345 | 0.00 |

| Transition State | -655.11234 | 6.97 |

| Phenoxy Radical + H₂O | -655.14567 | -13.94 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Orbital Analysis, Including Frontier Molecular Orbitals

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the molecular orbitals can reveal much about a molecule's reactivity. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity or basicity. nextmol.com For this compound, the HOMO would likely be localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, as these are electron-rich regions. The LUMO's energy relates to the ability to accept electrons, indicating electrophilicity. nextmol.com The energy gap between the HOMO and LUMO is a crucial parameter that characterizes the molecule's chemical stability and reactivity. plos.org A smaller gap suggests higher reactivity.

A computational analysis would provide the energies of these orbitals and visualize their spatial distribution. This information is critical for predicting how this compound will interact with other reagents. For example, an electrophilic attack would be predicted to occur at the sites where the HOMO density is highest.

Table 2: Exemplary Frontier Molecular Orbital Data for this compound

This table provides an example of the kind of data that would be obtained from a molecular orbital analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.89 | Characterizes the ability to donate electrons; likely involved in oxidation reactions. |

| LUMO | -1.94 | Characterizes the ability to accept electrons; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | 3.95 | Indicates the chemical reactivity and stability of the molecule. |

Note: Data is exemplary and based on similar phenolic compounds. diva-portal.org

Computational Modeling of Intermolecular Interactions

The non-covalent interactions of this compound with other molecules, such as solvents or biological macromolecules, can be modeled using computational methods. Techniques like molecular dynamics (MD) simulations and quantum mechanical calculations can be used to understand these interactions.

For this compound, key intermolecular interactions would include hydrogen bonding via its hydroxyl group and van der Waals interactions involving the aromatic ring and alkyl groups. Computational models can quantify the strength of these interactions and describe the geometry of the resulting molecular complexes. For instance, a study could model the interaction of this compound with a solvent like water, determining the preferred hydrogen bonding configurations and the associated interaction energies. This is crucial for understanding its solubility and behavior in different environments.

Table 3: Hypothetical Intermolecular Interaction Energies for this compound

This table illustrates the type of data that could be generated from a computational study of intermolecular interactions.

| Interacting Molecule | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| Water | Hydrogen Bond (OH...OH₂) | -5.2 |

| Benzene (B151609) | π-π Stacking | -2.5 |

| Methane (B114726) | van der Waals | -0.8 |

Note: Data is hypothetical and for illustrative purposes.

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling can provide a comprehensive understanding of chemical processes involving this compound. By calculating thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy, the feasibility and spontaneity of a reaction can be determined.

Table 4: Illustrative Thermodynamic and Kinetic Parameters for a Hypothetical Isomerization of this compound

This table provides an example of the kind of data that would be obtained from thermodynamic and kinetic modeling.

| Parameter | Value | Unit |

| Enthalpy of Reaction (ΔH) | -15.5 | kcal/mol |

| Entropy of Reaction (ΔS) | -2.1 | cal/mol·K |

| Gibbs Free Energy of Reaction (ΔG at 298K) | -14.87 | kcal/mol |

| Activation Energy (Ea) | 25.3 | kcal/mol |

| Pre-exponential Factor (A) | 1.2 x 10¹³ | s⁻¹ |

Note: Data is hypothetical and for illustrative purposes.

Advanced Analytical Techniques for Characterization in Chemical Research

Spectroscopic Characterization for Structural Elucidation in Synthetic Studies

Spectroscopic techniques are indispensable tools for determining the precise atomic and molecular structure of newly synthesized compounds like 2,6-Dimethyl-4-isopropoxyphenol. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecular structure.

For this compound, the expected ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic protons, the isopropoxy group, and the methyl groups. The aromatic protons would likely appear as a singlet due to their symmetrical substitution pattern. The isopropoxy group would show a septet for the methine proton and a doublet for the two equivalent methyl groups. The two methyl groups attached to the aromatic ring would also appear as a distinct singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.7 | s | 2H | Ar-H |

| ~4.5 | sept | 1H | O-CH(CH₃)₂ |

| ~2.2 | s | 6H | Ar-CH₃ |

| ~1.3 | d | 6H | O-CH(CH₃)₂ |

| ~4.8 | s | 1H | Ar-OH |

Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~152 | Ar-C-O (isopropoxy) |

| ~148 | Ar-C-OH |

| ~129 | Ar-C-CH₃ |

| ~116 | Ar-CH |

| ~70 | O-CH(CH₃)₂ |

| ~22 | O-CH(CH₃)₂ |

| ~16 | Ar-CH₃ |

Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary slightly.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a crucial technique for determining the exact molecular weight and elemental composition of a compound. escholarship.org This soft ionization technique allows for the analysis of intact molecules with high precision, providing a molecular formula that is essential for confirming the identity of a newly synthesized compound. For this compound (C₁₂H₁₈O₂), HR-ESI-MS would provide an accurate mass measurement that corresponds to its calculated molecular weight, typically with a mass error in the parts-per-million (ppm) range. This high level of accuracy helps to distinguish the target compound from other potential isomers or byproducts with the same nominal mass.

Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic (methyl and isopropoxy) groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations of the ether linkage and the phenolic hydroxyl group would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations would also be present in the 1450-1600 cm⁻¹ region. By comparing the obtained spectrum with reference spectra of similar compounds, such as 2,6-dimethylphenol (B121312) and 2-isopropoxyphenol, the presence of these functional groups can be confirmed. nist.govnih.govchemicalbook.com

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Medium | O-H stretch (phenolic) |

| 2850-3100 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| 1450-1600 | Medium | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch (aryl ether) |

| 1100-1200 | Strong | C-O stretch (phenol) |

Note: These are expected ranges and the exact peak positions and intensities can be influenced by the molecular environment and sample state.

Chromatographic Methods for Reaction Product Analysis and Purity Assessment

Chromatographic techniques are vital for separating the components of a reaction mixture, allowing for the analysis of product purity and the identification of byproducts.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC/MS analysis, the sample is vaporized and separated on a capillary column based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the identification of the compound by comparison with spectral libraries, such as the NIST Mass Spectral Library. nist.gov This technique is highly effective for assessing the purity of a sample and identifying any volatile impurities or byproducts from the synthesis. The analysis of related phenolic compounds by GC/MS is a well-established method. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. In LC/MS, the sample is separated by high-performance liquid chromatography before being introduced into the mass spectrometer. This technique is highly versatile and can be used with various ionization methods, such as electrospray ionization (ESI), to analyze a wide range of compounds. For the analysis of this compound, LC/MS can be used to assess purity and quantify the compound in complex matrices. The choice of mobile and stationary phases is critical for achieving good separation from potential impurities. The mass spectrometer provides sensitive and selective detection, allowing for the confirmation of the molecular weight of the target compound and the identification of any non-volatile byproducts. The analysis of various substituted phenols by LC/MS has been demonstrated to be a highly effective analytical approach.

Paper Chromatography for Mixture Resolution

Paper chromatography is a powerful and accessible technique for the separation of components in a mixture, relying on the principle of partition chromatography. chromtech.com In this method, a specialized chromatography paper, typically made of high-purity cellulose (B213188), acts as the stationary phase, which holds water molecules. chromtech.com A solvent or a mixture of solvents serves as the mobile phase, moving up the paper by capillary action. chromtech.com The separation of compounds, such as resolving this compound from a reaction mixture, is based on the differential partitioning of each component between the stationary and mobile phases. chromtech.com

The process involves spotting a concentrated sample of the mixture onto a baseline on the chromatography paper. The edge of the paper is then dipped into the mobile phase. As the solvent front ascends the paper, compounds with higher solubility in the mobile phase and lower affinity for the stationary phase travel further, resulting in a higher Retention factor (Rf value). Conversely, more polar compounds that interact more strongly with the cellulose and the water it holds will travel shorter distances. chromtech.com

For separating phenolic compounds, various solvent systems can be employed. A common system is a mixture of n-butanol, acetic acid, and water (often in a 6:1:2 ratio), which is effective for separating phenolic acids and related compounds. ashs.org After development, the chromatogram is dried, and the separated spots can be visualized. While some compounds are colored, many phenols, likely including this compound, are colorless and require a visualization agent, such as a ferric chloride-potassium ferricyanide (B76249) spray, which reacts with phenols to produce distinctively colored spots (typically blue or green). ashs.org

The Rf value for each compound is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is a characteristic of the compound in a specific solvent system and can be used for identification by comparison with a standard.

Interactive Data Table: Hypothetical Paper Chromatography Separation

The table below illustrates hypothetical results for the separation of a mixture containing this compound and related impurities using paper chromatography with an n-butanol:acetic acid:water solvent system.

| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent (cm) | Rf Value | Spot Color with FeCl₃/K₃Fe(CN)₆ |

| 2,6-Dimethylphenol | 7.8 | 10.0 | 0.78 | Dark Blue |

| This compound | 8.5 | 10.0 | 0.85 | Greenish-Blue |

| Isopropanol (B130326) | 9.2 | 10.0 | 0.92 | No Reaction |

| Unreacted Starting Material | 6.5 | 10.0 | 0.65 | Dark Blue |

Thermal Analysis for Decomposition Studies of Derived Materials

Thermal analysis techniques are critical for characterizing the thermal stability and decomposition behavior of polymeric materials derived from phenolic compounds, such as resins or polycarbonates synthesized using this compound as a monomer or structural unit.

Thermogravimetry (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. acs.org For a polymer derived from this compound, TGA provides crucial data on its thermal stability, decomposition temperatures, and the amount of residual char. The analysis involves heating a small sample on a precision balance at a constant rate. researchgate.net

A typical TGA curve for a phenolic-based polymer would show several key stages:

Initial Minor Mass Loss: A small weight loss at lower temperatures (e.g., < 150°C) is often attributable to the evaporation of absorbed water or residual solvents.

Main Decomposition Stage: The primary decomposition of the polymer backbone occurs at higher temperatures. For phenolic resins, this involves the cleavage of methylene (B1212753) bridges and ether linkages, as well as the breakdown of the phenolic rings themselves. acs.orgresearchgate.net This stage is characterized by a significant and rapid drop in mass.

Char Formation: At the end of the main decomposition, a stable carbonaceous residue, or char, is often formed. The high aromatic content of phenolic structures contributes to a relatively high char yield.

Final Decomposition: At very high temperatures (e.g., > 600°C), this char may further slowly decompose. researchgate.net

Interactive Data Table: TGA Decomposition Stages of a Hypothetical Polymer Derived from this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| 1: Moisture Release | 50 - 150 | ~1-2% | Loss of adsorbed water and volatile solvents. |

| 2: Isopropoxy Group Scission | 250 - 350 | ~15-20% | Initial degradation involving the loss of the isopropoxy side group, potentially forming propene and a hydroxyl group. |

| 3: Main Chain Decomposition | 350 - 550 | ~40-50% | Scission of polymer backbone linkages and degradation of the dimethyl-phenol structure. researchgate.net |

| 4: Char Formation/Slow Degradation | > 550 | ~5-10% | Gradual breakdown of the stable carbonaceous char. |

| Final Residue | at 800°C | ~30-35% | Final stable char yield. |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Thermal Degradation Product Identification

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a destructive analytical technique used to identify the chemical composition of non-volatile materials, particularly polymers. d-nb.info The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, breaking it down into smaller, volatile fragments. researchgate.net These fragments are then swept into a gas chromatograph (GC) for separation, and subsequently into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns. researchgate.netifremer.fr

For a material derived from this compound, Py-GC/MS analysis would reveal the specific chemical products of its thermal decomposition. This information is invaluable for understanding degradation mechanisms and confirming the original structure of the polymer. acs.orgresearchgate.net The pyrolysis of phenolic resins typically yields a complex mixture of aromatic compounds. nih.govdtic.mil

Expected pyrolysis products would include:

Phenol (B47542) and its derivatives: The fundamental building blocks of the resin. researchgate.net

Alkylphenols: Specifically, various methyl- and dimethylphenols resulting from the backbone structure.

Propene and Isopropanol: From the cleavage of the isopropoxy side chain.

Benzene (B151609) and its derivatives: Formed from the breakdown of the aromatic rings. researchgate.net

Permanent Gases: Such as carbon monoxide (CO), carbon dioxide (CO₂), and methane (B114726) (CH₄), especially at higher pyrolysis temperatures. dtic.mil

Interactive Data Table: Expected Py-GC-MS Products from a Hypothetical Polymer Derived from this compound (Pyrolysis at 700°C)

| Peak Retention Time (min) (Hypothetical) | Identified Pyrolysis Product | Chemical Class |

| 2.15 | Propene | Alkene |

| 6.78 | Benzene | Aromatic Hydrocarbon |

| 8.60 | Toluene | Aromatic Hydrocarbon |

| 12.95 | Phenol | Phenolic |

| 14.10 | 2,6-Dimethylphenol | Phenolic |

| 15.50 | 4-Isopropylphenol | Phenolic |

| 17.20 | 2,6-Dimethyl-4-hydroxyphenol | Phenolic |

Spectrophotometric Approaches for Monitoring Chemical Transformations

UV-Visible (UV-Vis) spectrophotometry is a versatile technique used to monitor chemical reactions by measuring the change in absorbance of a solution over time. jetir.org This method is particularly well-suited for studying transformations of phenolic compounds like this compound, especially in oxidation reactions.

Phenolic compounds exhibit characteristic UV absorbance maxima due to π-π* electronic transitions within the aromatic ring. researchgate.net For phenol itself, a primary absorption band is typically observed around 270 nm. researchgate.net The exact wavelength and intensity of absorption for this compound would be influenced by its specific substitution pattern.

When a phenolic compound undergoes oxidation, its chemical structure is altered, leading to a corresponding change in its UV-Vis spectrum. For example, the oxidation of a phenol often leads to the formation of a quinone or other conjugated species. jetir.orgnih.gov These products have different electronic structures and will absorb light at different wavelengths, often shifting the absorbance maximum to a longer wavelength (a bathochromic or "red" shift).

By monitoring the decrease in absorbance at the wavelength corresponding to the starting phenol and/or the increase in absorbance at the wavelength corresponding to the product, the reaction kinetics can be determined. jetir.org This allows for the calculation of reaction rates and the study of how factors like pH, temperature, and oxidant concentration affect the transformation. nih.gov

Interactive Data Table: Monitoring the Oxidation of this compound via UV-Vis Spectrophotometry

This table shows hypothetical data for the oxidation of this compound, monitored by the change in absorbance at its λ-max (e.g., 275 nm) and the appearance of a product at a new λ-max (e.g., 410 nm).

| Time (minutes) | Absorbance at 275 nm (Reactant) | Absorbance at 410 nm (Product) |

| 0 | 1.200 | 0.010 |

| 5 | 0.950 | 0.260 |

| 10 | 0.730 | 0.480 |

| 15 | 0.550 | 0.660 |

| 20 | 0.400 | 0.810 |

| 25 | 0.280 | 0.930 |

| 30 | 0.190 | 1.020 |

Future Research Directions and Emerging Trends

Sustainable Synthetic Methodologies for Phenolic Ethers

The synthesis of phenolic ethers, including 2,6-dimethyl-4-isopropoxyphenol, is traditionally achieved through methods like the Williamson ether synthesis. wikipedia.org However, these classic approaches often involve harsh reaction conditions and the use of stoichiometric bases. wikipedia.org The future of phenolic ether synthesis lies in the development of more sustainable and environmentally friendly methods.

Green chemistry principles are at the forefront of this shift. Researchers are exploring alternative energy sources to drive these reactions. Microwave-assisted synthesis , for instance, has shown promise in accelerating reaction rates for the formation of alkyl aryl ethers, often leading to higher yields in shorter timeframes. rroij.comorgchemres.org Studies have demonstrated the successful alkylation of hindered phenols under microwave conditions in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). This method has been shown to significantly enhance the reaction rate compared to conventional heating.

Beyond microwave chemistry, other green techniques being investigated include:

Ultrasound-assisted synthesis: The use of ultrasonic waves can enhance mass transfer and accelerate reaction rates.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. This approach has been noted for its potential in industrial applications. oup.com

Biocatalysis: The use of enzymes as catalysts presents a highly selective and environmentally benign route to phenolic ethers. mdpi.commdpi.comchemistryviews.orgmdpi.com Enzymes can operate under mild conditions and often exhibit high regio- and enantioselectivity, which is difficult to achieve with traditional chemical catalysts. scispace.com For example, microbial decarboxylases have been studied for their ability to catalyze the reversible carboxylation of phenolic derivatives. researchgate.netnih.gov

The development of these sustainable methodologies will not only reduce the environmental impact of producing this compound but also potentially lower production costs.

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound is crucial for tuning its properties and creating new functionalities. The exploration of novel catalytic systems is a key area of future research, aiming to achieve highly selective and efficient transformations.

Recent Advances in Catalysis for Phenol (B47542) Derivatization:

| Catalytic Approach | Description | Potential Application for this compound |

| Photoredox Catalysis | Utilizes visible light to initiate single electron transfer processes, enabling mild and selective reactions. oup.comnih.govnih.govethz.ch | Selective C-H functionalization at the aromatic ring or derivatization of the isopropyl group. nih.govnih.gov |

| Biocatalysis | Employs enzymes to catalyze specific transformations with high selectivity under mild conditions. mdpi.commdpi.comchemistryviews.orgmdpi.comscispace.com | Enantioselective hydroxylation or other modifications of the side chains. scispace.com |

| Metal-Catalyzed C-H Functionalization | Directly activates and functionalizes C-H bonds, offering a more atom-economical approach than traditional cross-coupling reactions. nih.govresearchgate.netrsc.orgacs.orgresearchgate.netrsc.orgrsc.org | Introduction of new functional groups at specific positions on the aromatic ring. nih.govrsc.org |

Photoredox catalysis , in particular, has emerged as a powerful tool in organic synthesis. ethz.ch By using a photoactive catalyst that absorbs visible light, it's possible to generate radical intermediates that can participate in a variety of transformations. nih.govethz.ch This approach could be used for the selective bromination or other halogenations of the phenolic ring of this compound under mild conditions. nih.govresearchgate.net

Biocatalysis offers another exciting avenue. Enzymes like laccases and peroxidases are known to catalyze the oxidation of phenolic compounds, which could be harnessed for specific derivatizations. mdpi.com The development of engineered enzymes could further expand the scope of possible transformations. chemistryviews.org

Metal-catalyzed C-H functionalization represents a paradigm shift in synthetic chemistry. nih.govrsc.org By directly converting C-H bonds into new functional groups, these methods avoid the need for pre-functionalized starting materials, leading to more efficient and sustainable syntheses. nih.govresearchgate.net Research in this area could lead to the direct introduction of alkyl, aryl, or other groups onto the aromatic core of this compound with high regioselectivity. rsc.orgacs.org

Advanced Computational Predictions for Reactivity and Selectivity

The use of computational chemistry is becoming increasingly integral to modern organic synthesis. Advanced computational models can predict the reactivity and selectivity of chemical reactions, saving significant time and resources in the laboratory.

For this compound, computational tools can be used to:

Predict Reaction Outcomes: Machine learning algorithms, trained on vast databases of chemical reactions, can predict the most likely products of a given reaction, as well as suggest optimal reaction conditions. nih.govbohrium.commit.edursc.orgacs.org These models can achieve high accuracy in predicting major products and even reaction yields. bohrium.comrsc.org

Understand Reaction Mechanisms: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into reaction pathways and transition states. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

Guide Catalyst Design: Computational screening can be used to identify promising new catalysts for the derivatization of this compound. By simulating the interaction between the substrate and various catalysts, researchers can prioritize the most promising candidates for experimental investigation.

The integration of these computational approaches will accelerate the discovery of new reactions and applications for this compound.

Development of New Materials Leveraging the this compound Core

The unique structure of this compound, with its substituted phenolic ring, makes it an interesting building block for the development of new materials with tailored properties.

Potential Material Applications:

| Material Type | Potential Properties and Applications |

| Polymers | The phenolic hydroxyl group can be used as a reactive site for polymerization. wikipedia.org Polymers incorporating the this compound unit could exhibit enhanced thermal stability, flame retardancy, and specific mechanical properties. wikipedia.orgontosight.aimdpi.com |

| Phenolic Resins | Phenolic resins are known for their heat resistance and durability. rsc.org Incorporating this compound into phenolic resin formulations could modify their properties, potentially leading to materials with improved processability or specific performance characteristics. |

| Functional Materials | The aromatic core of the molecule can be functionalized to create materials with specific optical, electronic, or biological properties. nih.gov For example, derivatization could lead to the development of new antioxidants, UV stabilizers, or even active pharmaceutical ingredients. |

Research in this area will focus on synthesizing and characterizing these new materials, exploring the relationship between the molecular structure of the this compound unit and the macroscopic properties of the resulting materials. The development of polymers from phenolic ethers, such as polyphenylene ethers (PPEs), has already demonstrated the potential of this class of compounds in creating high-performance engineering plastics. wikipedia.orgontosight.aimdpi.com

Integration into Complex Multi-Step Syntheses for Specialty Chemicals

Beyond its direct applications, this compound can serve as a valuable intermediate in the multi-step synthesis of more complex specialty chemicals. Its specific substitution pattern can be strategically utilized to control the regioselectivity of subsequent reactions.

The development of efficient methods for the further functionalization of this compound, as discussed in section 7.2, will be critical for its successful integration into complex synthetic routes. For instance, selective C-H activation could allow for the introduction of additional functional groups, paving the way for the synthesis of novel pharmaceuticals, agrochemicals, or other high-value compounds. The ability to use this compound as a versatile building block will depend on the continued development of a robust toolbox of synthetic methodologies that allow for its precise and efficient modification. nih.gov

Q & A

Q. Why might GC-MS analysis of this compound yield inconsistent retention times?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.